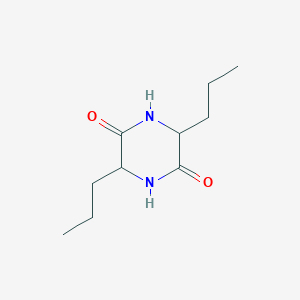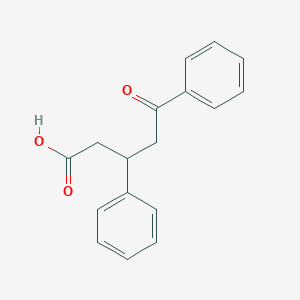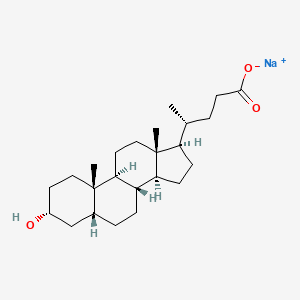
Sodium lithocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium lithocholate is a bile salt derived from lithocholic acid, a secondary bile acid produced in the liver It is known for its amphiphilic properties, which allow it to act as a surfactant This compound plays a significant role in the digestion and absorption of fats in the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium lithocholate can be synthesized through the neutralization of lithocholic acid with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by extracting lithocholic acid from bile, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium lithocholate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce alkylated or acylated products.
Applications De Recherche Scientifique
Sodium lithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is studied for its role in cellular processes and its effects on cell membranes.
Medicine: Research has explored its potential in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in some industrial processes.
Mécanisme D'action
Sodium lithocholate exerts its effects primarily through its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and nutrient absorption. This compound also interacts with specific molecular targets, such as nuclear receptors and enzymes, influencing metabolic pathways and gene expression.
Comparaison Avec Des Composés Similaires
Sodium deoxycholate: Another bile salt with similar surfactant properties.
Sodium taurocholate: Known for its role in fat digestion and absorption.
Sodium glycocholate: Used in various pharmaceutical formulations.
Propriétés
Numéro CAS |
13284-86-1 |
|---|---|
Formule moléculaire |
C24H39NaO3 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-;/m1./s1 |
Clé InChI |
AECTYFQKWPXOSR-DGMAEHPPSA-M |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
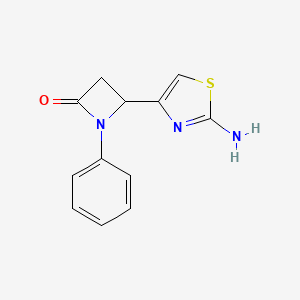
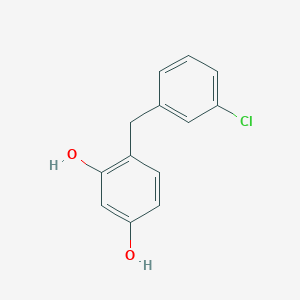

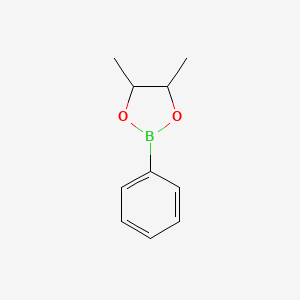
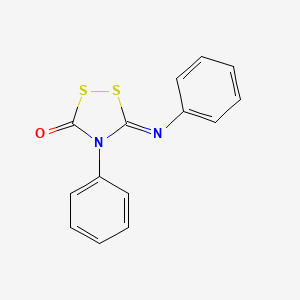
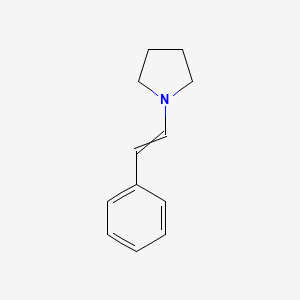
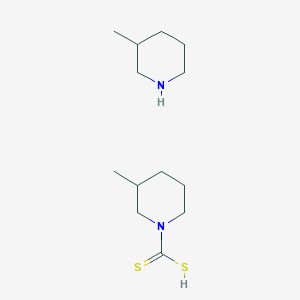
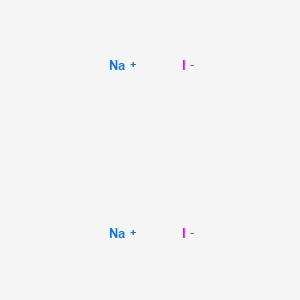

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
